

Indatraline Pharmacological Profile & Duration

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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

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The table below summarizes indatraline's key properties based on available research data.

Property	Indatraline Profile	Comparative Data / Context
Pharmacological Action	Non-selective monoamine transporter inhibitor; blocks reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) [1] [2].	Similar efficacy to cocaine, but with slower onset and longer duration [2].
Onset of Action	Relatively slow. Effects in primate studies peaked about 30 minutes after administration [3].	Effects take longer to absorb into the body than cocaine [2].
Duration of Action	Long duration. Effects from a single dose in primate studies lasted up to 24 hours [3].	Significantly longer than cocaine. Its effects have a "longer duration than those of cocaine" [2].
Key Experimental Finding	Repeated treatment in rhesus monkeys produced dose-dependent and sustained decreases in cocaine self-administration for 7 days [3].	Suggests potential for once-daily dosing in a therapeutic context.
Therapeutic Potential	Investigated as a potential maintenance pharmacotherapy for psychostimulant abuse (e.g., cocaine addiction) [2] [3].	Also identified as an inducer of autophagy, showing potential for non-psychiatric applications like inhibiting restenosis [1].

Property	Indatraline Profile	Comparative Data / Context
Reported Limitations	Doses that reduced cocaine self-administration in primates also decreased food-maintained responding and produced behavioral stereotypies [3].	Side effects like these may limit clinical utility [3].

Detailed Experimental Data & Protocols

For research and development purposes, here is a deeper look into the key studies that characterize indatraline's long duration.

1. Primate Study on Cocaine Self-Administration This study provides the primary quantitative data on indatraline's sustained effects [3].

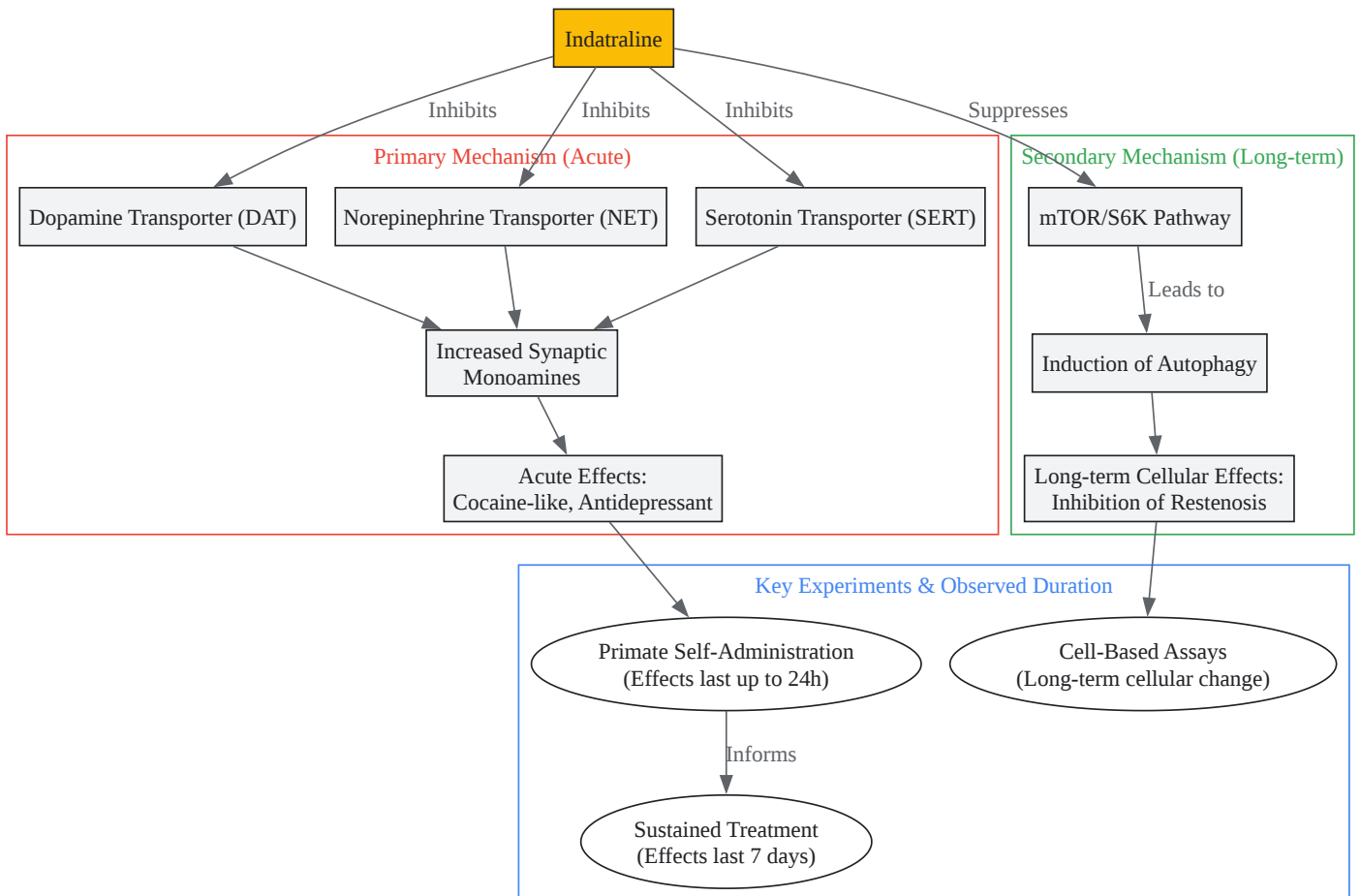
- **Experimental Model:** Rhesus monkeys trained to self-administer cocaine.
- **Protocol:**
 - **Acute Test:** Monkeys were administered indatraline (0.1–1.0 mg/kg) to test for substitution in cocaine discrimination. The effects of a 1.0 mg/kg dose peaked at 30 minutes and lasted for **24 hours**.
 - **Chronic Test:** Monkeys received repeated daily treatments with indatraline (0.1–0.56 mg/kg/day) for 7 days. The highest dose (0.56 mg/kg/day) produced a **sustained decrease in cocaine self-administration across the entire 7-day treatment period**.
- **Outcome Measures:** Drug discrimination, rates of responding for cocaine vs. food.

2. Mechanism of Action and Autophagy Induction A cell-based study revealed another dimension of indatraline's activity, which is linked to its long-term cellular effects [1].

- **Experimental Model:** Human cell lines (HeLa, COS-7) and a rat model of restenosis.
- **Protocol:**
 - Cells were treated with indatraline, and autophagy induction was examined using LysoTracker Red staining, monodansylcadaverine (MDC) staining, and visualization of EGFP-LC3 vacuoles.
 - Conversion of LC3-I to LC3-II was validated by immunoblotting.
 - Signaling pathways were analyzed via immunoblotting for components of the AMPK/mTOR/S6K axis.
- **Key Finding:** Indatraline induces autophagy by **suppressing the mTOR/S6 kinase signaling pathway**. This mechanism is distinct from its immediate monoamine reuptake inhibition and underlies its long-term therapeutic potential in conditions like restenosis [1].

Pathways and Experimental Logic

The following diagram illustrates the dual mechanisms of action of indatraline and the logical flow of experiments used to characterize its long-lasting effects.



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Research Significance and Gaps

- **Significance:** Indatraline's profile makes it a compelling candidate for addiction treatment. Its non-selectivity across monoamine transporters and **slow-onset, long-duration action** are key features hypothesized to reduce abuse potential and support adherence in a maintenance therapy model [2] [3].
- **Current Data Gaps:** The search results, while containing crucial primate and cellular data, lack direct head-to-head comparisons of half-life or receptor occupancy duration between indatraline and a wide range of modern alternatives (e.g., specific SSRIs, SNRIs). Future research filling these gaps would be invaluable.

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References

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